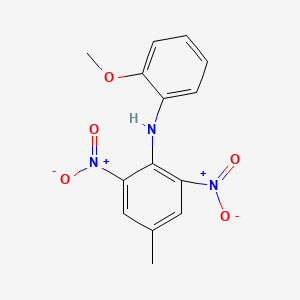
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole, also known as MPPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. MPPO has been extensively studied for its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Delayed Luminescence in OLEDs
2-Methyl-5-phenyl-1,3,4-oxadiazoles have shown promising applications in Organic Light Emitting Diodes (OLEDs). These compounds, when used as emitters in OLEDs, yield high external quantum efficiency (EQE) values of up to 23%. They exhibit blue-shifted fluorescence and maintain efficient singlet-triplet energy separation, which is crucial for their performance in OLEDs. These characteristics make them suitable for high-efficiency, low-energy consumption displays and lighting solutions (Cooper et al., 2022).
Potential in Pharmacological Applications
While the specific chemical 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole was not directly studied, related 1,3,4-oxadiazole derivatives have been explored for their pharmacological potential. These compounds have been evaluated for their roles in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies indicate the potential of 1,3,4-oxadiazole derivatives in developing new therapeutic agents (Faheem, 2018).
Antimicrobial and Hemolytic Activity
1,3,4-Oxadiazole compounds, including derivatives similar to this compound, have shown significant antimicrobial properties. They have been found to be active against various microbial species, which suggests their potential application in developing new antimicrobial agents. Additionally, these compounds have been evaluated for their hemolytic activity, which is a crucial parameter in assessing the safety of pharmaceutical agents (Gul et al., 2017).
Fluorescent and Colorimetric Chemosensors
2,5-Bis(2-hydroxyphenyl)-1,3,4-oxadiazole and related compounds have been used as anion fluorescent and colorimetric chemosensors. These compounds exhibit high selectivity for specific anions like H2PO4- and F-, making them useful in various analytical and environmental monitoring applications. Their ability to detect specific ions with high sensitivity is particularly valuable for environmental monitoring and diagnostics (Tong et al., 2003).
Corrosion Inhibition in Metals
Certain 1,3,4-oxadiazole derivatives have been studied for their inhibitive properties against corrosion, biocorrosion, and scaling in metals. These compounds, when applied to metals like brass in cooling water systems, can effectively inhibit both cathodic and anodic reactions. This application is significant in industrial settings where metal corrosion can lead to significant maintenance and replacement costs (Rochdi et al., 2014).
Liquid Crystalline Properties
1,3,4-Oxadiazole-based compounds have also shown potential in forming liquid crystals. These compounds can exhibit different liquid crystalline phases like nematic and smectic phases. The study of these phases is important for applications in displays and advanced optical materials (Zhu et al., 2009).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-5-6-10-13(11)15-17-16-14(18-15)12-8-3-2-4-9-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRJBSKEADQYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293579 | |
| Record name | 1,3,4-Oxadiazole, 2-(2-methylphenyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59663-63-7 | |
| Record name | NSC90809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole, 2-(2-methylphenyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)
![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)
![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)

![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)